2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide
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Overview
Description
2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a pyrimidine ring, and a sulfenyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide typically involves multi-step organic reactionsThe final step involves the addition of the sulfenyl cyanide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfenyl cyanide group, converting it to thiols or amines.
Substitution: The benzothiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzenesulfenyl cyanide
- Thiophene derivatives
Uniqueness
What sets 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15N5O3S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
[2-[(E)-[1-(3,4-dimethylphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-1,3-benzothiazol-6-yl] thiocyanate |
InChI |
InChI=1S/C21H15N5O3S2/c1-11-3-4-13(7-12(11)2)26-19(28)15(18(27)25-21(26)29)9-23-20-24-16-6-5-14(30-10-22)8-17(16)31-20/h3-9,28H,1-2H3,(H,25,27,29)/b23-9+ |
InChI Key |
YEZJLVJBCFNIQE-NUGSKGIGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/C3=NC4=C(S3)C=C(C=C4)SC#N)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=NC4=C(S3)C=C(C=C4)SC#N)O)C |
Origin of Product |
United States |
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